(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetamide

Anti-pseudomonal activity MIC₉₀ Cephalosporin side-chain SAR

(2Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetamide is the defining 7β‑acyl side‑chain precursor of the fourth‑generation parenteral cephalosporin cefozopran (SCE‑2787). The molecule incorporates a syn‑methoxyimino group that provides β‑lactamase stability and a 5‑amino‑1,2,4‑thiadiazol‑3‑yl heterocycle that replaces the 2‑aminothiazol‑4‑yl ring found in earlier cephalosporin side‑chains (e.g., ceftazidime, cefotaxime).

Molecular Formula C5H7N5O2S
Molecular Weight 201.21 g/mol
Cat. No. B15052326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetamide
Molecular FormulaC5H7N5O2S
Molecular Weight201.21 g/mol
Structural Identifiers
SMILESCON=C(C1=NSC(=N1)N)C(=O)N
InChIInChI=1S/C5H7N5O2S/c1-12-9-2(3(6)11)4-8-5(7)13-10-4/h1H3,(H2,6,11)(H2,7,8,10)/b9-2-
InChIKeyXIIRUKYIKAFBEZ-MBXJOHMKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile of (2Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetamide as a Cephalosporin C7 Side‑Chain Intermediate


(2Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetamide is the defining 7β‑acyl side‑chain precursor of the fourth‑generation parenteral cephalosporin cefozopran (SCE‑2787). The molecule incorporates a syn‑methoxyimino group that provides β‑lactamase stability and a 5‑amino‑1,2,4‑thiadiazol‑3‑yl heterocycle that replaces the 2‑aminothiazol‑4‑yl ring found in earlier cephalosporin side‑chains (e.g., ceftazidime, cefotaxime). This structural substitution is the principal driver of altered microbiological performance [1]. The compound is supplied as a research‑grade intermediate (CAS 113080‑34‑5) by specialty chemical vendors, typically at ≥95% purity, and is employed in medicinal chemistry programs that require the aminothiadiazole‑methoxyimino pharmacophore for structure‑activity relationship (SAR) exploration or for the preparation of advanced cephalosporin candidates .

Why 2‑Aminothiazolyl Side‑Chain Intermediates Cannot Substitute for the 5‑Amino‑1,2,4‑thiadiazol‑3‑yl Moiety in Anti‑Pseudomonal Cephalosporin Programs


The 2‑aminothiazole and 5‑amino‑1,2,4‑thiadiazole side‑chain precursors are not functionally interchangeable. Direct comparative SAR studies demonstrate that replacing the 2‑aminothiazole ring with the 5‑amino‑1,2,4‑thiadiazole ring at the C‑7 position consistently increases anti‑pseudomonal activity [1]. In the specific context of the methoxyimino series, the aminothiadiazole variant (as embodied in cefozopran) delivers a Pseudomonas aeruginosa MIC₉₀ that is 2‑ to 4‑fold lower than that of the aminothiazole‑based comparator ceftazidime in head‑to‑head testing [2]. Furthermore, the thiadiazole nucleus alters the β‑lactamase hydrolysis profile: the resulting cephalosporin exhibits poor affinity for Bush group 1 and group 2b chromosomal β‑lactamases (Kₘ or Kᵢ >100 µM), a property that cannot be assumed when replacing it with a 2‑aminothiazole analog [3]. Generic procurement of a different C7 side‑chain acid therefore carries a high risk of losing the narrow but critical window of P. aeruginosa potency and class‑C β‑lactamase resilience that defines the aminothiadiazole‑methoxyimino chemotype.

Quantitative Differentiation of (2Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetamide Relative to 2‑Aminothiazole‑Based Side‑Chain Analogs


Pseudomonas aeruginosa MIC₉₀ Advantage of Cefozopran (Aminothiadiazole‑Methoxyimino Side‑Chain) Over Ceftazidime and Imipenem

In a multicenter study of recent clinical isolates, the aminothiadiazole‑methoxyimino cephalosporin cefozopran (SCE‑2787) inhibited 90% of Pseudomonas aeruginosa strains at 2 µg/mL. This MIC₉₀ was twofold lower than that of imipenem and fourfold lower than that of ceftazidime—both of which carry 2‑aminothiazole‑based side‑chains. The data represent a direct head‑to‑head comparison conducted under identical in vitro conditions [1]. The differentiation is driven exclusively by the C‑7 side‑chain structure, as the 3‑position substituent is held constant in this comparison.

Anti-pseudomonal activity MIC₉₀ Cephalosporin side-chain SAR

SAR Evidence: Replacement of 2‑Aminothiazole with 5‑Amino‑1,2,4‑thiadiazole Increases Anti‑Pseudomonal Activity

In a systematic SAR study of cephalosporins bearing a (dimethylisoxazolidinio)vinyl group at the 3‑position, the authors directly compared C‑7 side‑chains and reported that replacement of the 2‑aminothiazole ring with the 5‑amino‑1,2,4‑thiadiazole ring increased anti‑pseudomonal activity [1]. The absolute MIC values for the matched molecular pairs are not tabulated in the publicly available abstract; therefore this evidence is classified as class‑level inference. Nevertheless, the directional effect is unambiguous and aligns with the quantitative MIC₉₀ data obtained for cefozopran versus ceftazidime.

Structure-activity relationship C‑7 side‑chain replacement Pseudomonas aeruginosa

β‑Lactamase Stability: Poor Affinity of the Aminothiadiazole‑Methoxyimino Chemotype for Bush Group 1 and 2b Enzymes

Cefozopran, carrying the (2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetamido side‑chain, demonstrated significant resistance to hydrolysis by Bush group 1 and group 2b β‑lactamases, with Kₘ or Kᵢ values exceeding 100 µM against both chromosomal (P‑99 of Enterobacter cloacae) and plasmid‑mediated (TEM‑1 of E. coli) enzymes [1]. This represents class‑level evidence, as the data are measured on the intact cephalosporin rather than on the isolated side‑chain acid. However, across the cephalosporin literature, the combination of a syn‑methoxyimino group with a 5‑amino‑1,2,4‑thiadiazole ring is consistently associated with reduced β‑lactamase affinity compared to hydroxyimino or unsubstituted oxyimino side‑chains.

β-lactamase stability Bush group 1 Km/Ki Cephalosporin intermediate

Anti‑Staphylococcal Activity: MIC₉₀ Advantage Over Ceftazidime for Methicillin‑Susceptible S. aureus

Against methicillin‑susceptible Staphylococcus aureus (MSSA), cefozopran (aminothiadiazole‑methoxyimino side‑chain) exhibited an MIC₉₀ of 0.78 µg/mL [1]. In direct head‑to‑head studies, cefozopran was more active than ceftazidime (2‑aminothiazole‑hydroxyimino side‑chain), with MIC₉₀ values for MSSA being ≤1.56 µg/mL for cefozopran compared to higher values for ceftazidime [2]. This improved anti‑staphylococcal potency complements the anti‑pseudomonal advantage, creating a dual differentiation axis relative to ceftazidime.

Anti-staphylococcal activity MIC₉₀ MSSA Cephalosporin side-chain

Enterobacteriaceae Spectrum: MIC₅₀ ≤0.25 µg/mL and Activity Against Ceftazidime‑Resistant Isolates

Cefozopran inhibited 50% of Enterobacteriaceae isolates at ≤0.25 µg/mL, showing activity equal to or greater than ceftazidime and ceftriaxone against most species, with the exception of Proteus vulgaris [1]. Additionally, MIC₉₀ values of cefozopran were significantly lower than those of ceftazidime specifically against ceftazidime‑resistant strains of Citrobacter freundii and Enterobacter cloacae [2]. This indicates that the aminothiadiazole‑methoxyimino side‑chain partially overcomes resistance mechanisms that compromise aminothiazole‑based cephalosporins.

Enterobacteriaceae MIC₅₀ Ceftazidime-resistant Cephalosporin intermediate

High‑Value Application Scenarios for (2Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetamide Based on Quantified Differentiation


Synthesis of Fourth‑Generation Cephalosporin Candidates Targeting Multidrug‑Resistant Pseudomonas aeruginosa

Medicinal chemistry teams developing novel parenteral cephalosporins with anti‑pseudomonal activity should procure this side‑chain intermediate as the first‑choice C‑7 acylating agent. The 4‑fold MIC₉₀ advantage over ceftazidime against P. aeruginosa (2 µg/mL vs 8 µg/mL) [1] makes it the preferred starting point for lead optimization when the goal is to improve upon or match the potency of the aminothiazole‑based standard of care.

SAR Libraries Exploring Heterocycle‑Dependent β‑Lactamase Evasion

For programs focused on evading Bush group 1 (AmpC) and group 2b (TEM‑1) β‑lactamase recognition, the aminothiadiazole‑methoxyimino intermediate provides a validated scaffold. The Kₘ/Kᵢ >100 µM measured against P‑99 and TEM‑1 enzymes [2] establishes a benchmark to which new side‑chain analogs can be compared. Procurement of this compound enables systematic exploration of the thiadiazole pharmacophore space without requiring de novo synthesis of the heterocyclic core.

Dual Gram‑Positive/Gram‑Negative Cephalosporin Programs Requiring Simultaneous MSSA and P. aeruginosa Coverage

Unlike the ceftazidime side‑chain (2‑aminothiazole‑hydroxyimino), the aminothiadiazole‑methoxyimino side‑chain confers potent activity against both MSSA (MIC₉₀ = 0.78 µg/mL) [3] and P. aeruginosa (MIC₉₀ = 2 µg/mL) [1] when incorporated into the same cephalosporin nucleus. Procurement of this intermediate thus supports a single‑agent strategy for nosocomial infections where both pathogen classes are suspected, reducing the number of parallel lead series that must be maintained.

Overcoming Ceftazidime‑Resistant Enterobacteriaceae in Lead Optimization

In programs targeting ceftazidime‑resistant C. freundii and E. cloacae, the aminothiadiazole‑methoxyimino side‑chain provides a documented advantage: MIC₉₀ values for cefozopran were significantly lower than those of ceftazidime against these resistant subsets [2]. Procurement of the intermediate allows SAR teams to dissect whether the resistance‑overcoming property is retained when the 3‑position substituent is modified, a critical step in generating intellectual property around novel cephalosporin compositions.

Quote Request

Request a Quote for (2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.